molecular formula C9H20Cl2N2O B6277929 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride CAS No. 2763756-16-5

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride

Cat. No. B6277929
CAS RN: 2763756-16-5
M. Wt: 243.2
InChI Key:
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Description

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride, also referred to as this compound (3-ODD) is an organic compound that is widely used in scientific research. It is a cyclic molecule composed of a spiro ring system containing five carbon atoms and six oxygen atoms. 3-ODD has been used in a variety of applications, including in drug synthesis, in the study of enzyme-catalyzed reactions, and in the development of new catalysts.

Scientific Research Applications

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride has a variety of scientific research applications. It can be used as a substrate for the study of enzyme-catalyzed reactions, as a starting material for the synthesis of drugs, and as a catalyst for the development of new catalysts. It has also been used in the study of the structure and reactivity of organic molecules, and in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride is not fully understood. However, it is believed that it acts as a catalyst in the reaction of an aromatic aldehyde with a secondary amine in the presence of an acid catalyst. This reaction produces a cyclic compound with a spiro ring system, which can then be converted to this compound by treatment with hydrochloric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some inhibitory effects on enzyme activities, including those involved in the metabolism of drugs. It has also been shown to have some inhibitory effects on the activity of certain enzymes involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The use of 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. Additionally, it is relatively stable and does not require special storage conditions. However, it has some limitations. It is not as reactive as some other compounds, and it can be difficult to control the reaction conditions.

Future Directions

The future directions for 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride research are numerous. It could be used in the development of new catalysts, in the study of enzyme-catalyzed reactions, and in the synthesis of drugs. It could also be used in the development of new pharmaceuticals, and in the study of the structure and reactivity of organic molecules. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, and in the development of new analytical methods.

Synthesis Methods

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride can be synthesized in several ways. One method involves the reaction of an aromatic aldehyde with a secondary amine in the presence of an acid catalyst. This reaction produces a cyclic compound with a spiro ring system. This compound can then be converted to this compound by treatment with hydrochloric acid. Another method involves the reaction of a secondary amine with an aromatic aldehyde in the presence of a base catalyst. This reaction produces a cyclic compound with a spiro ring system, which can then be converted to this compound by treatment with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride involves the reaction of 1,6-diaminohexane with glyoxal in the presence of hydrochloric acid to form the spirocyclic intermediate. The intermediate is then reacted with ethylene oxide to introduce the oxygen atom and form the final product. The dihydrochloride salt is formed by treating the product with hydrochloric acid.", "Starting Materials": [ "1,6-diaminohexane", "glyoxal", "hydrochloric acid", "ethylene oxide" ], "Reaction": [ "Step 1: 1,6-diaminohexane is dissolved in hydrochloric acid and cooled to 0-5°C.", "Step 2: Glyoxal is added dropwise to the reaction mixture while maintaining the temperature at 0-5°C.", "Step 3: The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The resulting spirocyclic intermediate is isolated by filtration and washed with water.", "Step 5: The intermediate is dissolved in a mixture of water and ethanol.", "Step 6: Ethylene oxide is added to the reaction mixture and stirred at room temperature for 24 hours.", "Step 7: The product is isolated by filtration and washed with water.", "Step 8: The product is treated with hydrochloric acid to form the dihydrochloride salt.", "Step 9: The dihydrochloride salt is isolated by filtration and washed with water." ] }

CAS RN

2763756-16-5

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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